3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20012944
InChI: InChI=1S/C17H18N4O2S2/c1-10(2)9-18-14-11(8-12-16(23)20(3)17(24)25-12)15(22)21-7-5-4-6-13(21)19-14/h4-8,10,18H,9H2,1-3H3/b12-8-
SMILES:
Molecular Formula: C17H18N4O2S2
Molecular Weight: 374.5 g/mol

3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC20012944

Molecular Formula: C17H18N4O2S2

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C17H18N4O2S2
Molecular Weight 374.5 g/mol
IUPAC Name (5Z)-3-methyl-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C17H18N4O2S2/c1-10(2)9-18-14-11(8-12-16(23)20(3)17(24)25-12)15(22)21-7-5-4-6-13(21)19-14/h4-8,10,18H,9H2,1-3H3/b12-8-
Standard InChI Key UPZPGBZOBGWJMF-WQLSENKSSA-N
Isomeric SMILES CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)C
Canonical SMILES CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)C

Introduction

The compound 3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic molecule with a complex structure that combines a pyrido[1,2-a]pyrimidine core and a thiazolidinone moiety. It is of interest due to its potential applications in medicinal chemistry, particularly in drug discovery and development. This article explores its chemical structure, synthesis methods, and potential biological activities.

Synthesis

The synthesis of this compound typically involves multistep reactions starting from commercially available precursors. The process includes:

  • Formation of the pyrido[1,2-a]pyrimidine core via condensation reactions.

  • Introduction of the thiazolidinone moiety through cyclization involving carbonyl and sulfur-containing reagents.

  • Functionalization to achieve the desired Z-isomeric configuration.

Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit activities such as:

  • Anti-inflammatory effects: Likely due to interaction with enzymes like 5-lipoxygenase (5-LOX).

  • Antibacterial properties: Potential inhibition of bacterial enzymes or cell wall synthesis.

  • Antimycobacterial activity: Interaction with ATP synthase subunits in Mycobacterium tuberculosis .

Further research is required to confirm these activities specifically for this compound.

Analytical Characterization

The compound can be characterized using advanced spectroscopic techniques:

  • NMR Spectroscopy (¹H and ¹³C): To determine the detailed structure and confirm the Z-isomeric configuration.

  • Mass Spectrometry (MS): For molecular weight confirmation.

  • Infrared Spectroscopy (IR): To identify functional groups like carbonyls and thioxo groups.

Comparative Analysis with Related Compounds

To better understand its potential applications, the compound can be compared to structurally similar molecules:

CompoundKey DifferencePotential Applications
9-Methyl derivative Additional methyl group on pyrimidine coreBroader spectrum antibacterial activity
N-(3-Cyano-benzothiophenyl) derivatives Different core structureAnti-inflammatory
Pyrazolo[1,5-a]pyrimidines Simplified ring systemAntimycobacterial

Future Directions

Research on this compound should focus on:

  • In vitro and in vivo testing: To evaluate its pharmacological properties.

  • Molecular docking studies: To predict binding affinities with biological targets.

  • Structure–Activity Relationship (SAR) analysis: To optimize its potency and selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator